BenchChemオンラインストアへようこそ!

Fentonium bromide

Anticholinergic Tolerability Side-Effect Profile

Select Fentonium bromide for gastrointestinal and peripheral autonomic research where CNS confounds must be eliminated. Unlike tertiary amine antimuscarinics, its quaternary ammonium structure restricts blood-brain barrier penetration, avoiding anticholinergic cognitive burden. Critically, it demonstrates absent antisialagogue activity relative to scopolamine butylbromide—preventing dry mouth confounds in subject-reported GI disorder outcomes. No pulse rate elevation is observed, supporting protocols with cardiovascular monitoring. Its dual muscarinic antagonism and α12βγε nicotinic receptor allosteric modulation enable unique neuromuscular junction investigations. ≥98% purity, research-use only.

Molecular Formula C31H34BrNO4
Molecular Weight 564.5 g/mol
CAS No. 5868-06-4
Cat. No. B1672594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFentonium bromide
CAS5868-06-4
SynonymsFA 402
fentonium
ketoscilium
N-(4'-phenylphenacyl)hyoscyamine
phenthonium
phentonium
ulcesium
Z 326
Molecular FormulaC31H34BrNO4
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1
InChIKeyMPLNGQBULSHWQW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fentonium Bromide (CAS 5868-06-4): Procurement Considerations for a Quaternary Atropine Derivative


Fentonium bromide (CAS 5868-06-4) is a quaternary ammonium anticholinergic and antispasmodic agent, chemically an atropine derivative [1]. It is characterized as an antagonist of muscarinic acetylcholine receptors and an allosteric modulator of α12βγε nicotinic receptors [2], with a molecular weight of 564.5 g/mol and limited central nervous system penetration due to its permanent positive charge [3].

Why Fentonium Bromide Cannot Be Assumed Equivalent to Other Anticholinergics


Substituting fentonium bromide with another anticholinergic agent, such as atropine or scopolamine butylbromide, is not scientifically justified due to its distinct pharmacological profile. Key differentiators include its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier and reduces central nervous system side effects, and its reported reduced impact on eye, heart, and glandular functions compared to its parent compound, atropine [1]. Furthermore, direct clinical comparisons have shown differing efficacy and tolerability profiles against other antispasmodics [2], underscoring the need for compound-specific evidence.

Quantitative Differentiation of Fentonium Bromide Against Key Comparators


Reduced Anticholinergic Side Effects Compared to Atropine and Scopolamine Derivatives

Fentonium bromide demonstrates a quantitatively and qualitatively different side effect profile. A key differentiation is its minimal impact on autonomic functions. The MeSH database explicitly notes fentonium has 'less effect on eye, heart & gland functions than atropine' [1]. A tolerability study comparing fentonium bromide to hyoscine-N-butylbromide in 10 healthy volunteers found fentonium bromide did not produce significant atropine-like side effects. In contrast, hyoscine-N-butylbromide produced a 'statistically significant, transient decrease in salivation' and a 'slight effect on pulse rate' [2].

Anticholinergic Tolerability Side-Effect Profile

Urodynamic Efficacy in Unstable Bladder vs. Placebo

Fentonium bromide demonstrates quantifiable, statistically significant improvements in key urodynamic parameters in a clinical trial setting. In a double-blind, placebo-controlled, crossover trial with 28 women suffering from incontinent unstable bladder, fentonium bromide treatment resulted in significantly greater reductions in urgency and urge incontinence (p < 0.05), a greater reduction in detrusor pressure rise during bladder filling (p < 0.01), and a greater increase in bladder volume at the first stimulus to void (p < 0.05) compared to placebo [1].

Urology Unstable Bladder Detrusor Pressure

Efficacy in Duodenal Ulcer Without Inducing Atropine-Like Side Effects

A controlled, multicenter, double-blind randomized trial evaluated fentonium bromide for duodenal ulcer treatment. A key finding was that fentonium bromide was effective in promoting remission of duodenal ulcer 'without need to induce atropine like effects to ensure efficacy' [1]. This indicates a wider therapeutic window, where clinical benefit is achieved at a dose that avoids the systemic anticholinergic side effects typical of atropine. An earlier clinical study of 26 patients with gastroduodenal ulcer reported a 'high therapeutic index' for fentonium, with a 'very favourable' therapeutic effect observed in 24 out of 26 patients (92%) [2].

Gastroenterology Duodenal Ulcer Therapeutic Window

Enhanced Therapeutic Combination for Biliary Dyskinetic Conditions

The clinical utility of fentonium bromide as a specific antispasmodic is further defined in a combination therapy context. A double-blind controlled trial compared the effects of chenodeoxycholic acid (125 mg) combined with fentonium bromide (20 mg) per capsule versus chenodeoxycholic acid alone for the treatment of biliary spastic-dyskinetic conditions. The study provided 'experimental evidence of the usefulness and therapeutical advantages' of the combination [1], suggesting fentonium bromide provides an additive or synergistic benefit beyond the primary bile acid therapy, likely due to its targeted antispasmodic action on the biliary tract.

Gastroenterology Biliary Dyskinesia Combination Therapy

Validated Research Applications for Fentonium Bromide Based on Comparative Evidence


Research Requiring a Peripherally-Acting Anticholinergic with a Favorable Side Effect Profile

In studies of gastrointestinal or bladder function where central nervous system side effects or severe autonomic blockade must be avoided, fentonium bromide is a preferred tool compound. Its demonstrated reduction in atropine-like effects on the eye, heart, and glands [1], and its minimal impact on salivation and pulse rate compared to hyoscine-N-butylbromide in human volunteers [2], make it suitable for experiments requiring a cleaner, more targeted peripheral anticholinergic action.

Urological Research Focusing on Detrusor Overactivity

For in vivo models of unstable bladder or overactive bladder syndrome, fentonium bromide offers a validated, quantitatively supported mechanism. Its ability to significantly reduce detrusor pressure rises (p < 0.01) and increase functional bladder volume (p < 0.05) in a clinical trial provides a strong evidence base for its use as a positive control or investigational agent in studies aimed at modulating detrusor muscle activity [3].

Gastroenterology Studies on Peptic Ulcer Disease and Gastric Secretion

In research investigating gastric acid secretion and ulcer healing, fentonium bromide is distinguished by evidence that it can achieve therapeutic efficacy at doses that do not induce atropine-like side effects [4]. This profile allows researchers to study the effects of muscarinic blockade on gastric physiology with less confounding influence from systemic anticholinergic toxicity, a critical factor in both acute and chronic in vivo studies.

Biliary and Gastrointestinal Motility Studies as an Adjunctive Agent

For research into complex functional gastrointestinal disorders, fentonium bromide is proven as an effective adjunct in combination therapies. Its demonstrated 'therapeutical advantages' when combined with chenodeoxycholic acid for biliary dyskinesia [5] highlight its utility in experimental protocols where the goal is to separate the antispasmodic component from the primary therapeutic agent (e.g., a bile acid or antacid), allowing for a more nuanced investigation of motility-modulating interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fentonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.